molecular formula C16H14Cl2N2O3 B10909992 ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

Cat. No.: B10909992
M. Wt: 353.2 g/mol
InChI Key: IEWWFXFKNBJFRD-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by:

  • A 2-chlorophenyl group at position 2.
  • A chloromethyl substituent at position 2.
  • Amino (NH₂) and cyano (CN) groups at positions 6 and 5, respectively.
  • An ethyl carboxylate moiety at position 3.

Its synthesis typically involves multicomponent reactions (MCRs) in solvents like 1,4-dioxane or ethanol under reflux conditions .

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H14Cl2N2O3/c1-2-22-16(21)14-12(7-17)23-15(20)10(8-19)13(14)9-5-3-4-6-11(9)18/h3-6,13H,2,7,20H2,1H3

InChI Key

IEWWFXFKNBJFRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Cl)C#N)N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-(2-chlorophenyl)-2-cyanoethene. This intermediate then undergoes cyclization with ethyl acetoacetate and ammonium acetate to form the pyran ring. The final step involves the chloromethylation of the pyran ring using chloromethyl methyl ether and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or under neutral conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like amino, cyano, and ester allows it to form hydrogen bonds and other interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 4

The chloromethyl group at position 2 distinguishes the target compound from analogs with alternative substituents. Key comparisons include:

Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate (Target) Chloromethyl 2-Chlorophenyl C₁₆H₁₄Cl₂N₂O₃ 357.2 Enhanced reactivity due to Cl⁻ leaving group; potential for nucleophilic substitution.
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate Phenyl 2-Chlorophenyl C₂₁H₁₇ClN₂O₃ 380.8 Increased steric bulk at position 2; reduced electrophilicity compared to chloromethyl.
Ethyl 6-amino-4-(3-bromophenyl)-2-(chloromethyl)-5-cyano-4H-pyran-3-carboxylate Chloromethyl 3-Bromophenyl C₁₆H₁₄BrClN₂O₃ 397.7 Bromine's higher atomic radius and polarizability may improve halogen bonding in crystal packing.
Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate Methyl Propyl C₁₃H₁₈N₂O₃ 250.3 Aliphatic substituent at position 4 reduces aromatic interactions; lower melting point (118°C) .

Crystallographic and Hydrogen-Bonding Trends

  • Chloromethyl vs. Methyl at Position 2 : The chloromethyl group introduces stronger hydrogen-bonding interactions (N–H⋯Cl) compared to methyl, as observed in crystal structures of related compounds .
  • 2-Chlorophenyl vs. 3-Bromophenyl at Position 4 : The 2-chlorophenyl group induces greater steric hindrance, affecting dihedral angles between the pyran ring and aryl group. For example, analogs with 2-chlorophenyl show dihedral angles of 75–85°, while 3-bromophenyl derivatives exhibit angles closer to 65° .
  • Amino and Cyano Groups: These groups form intermolecular N–H⋯O and N–H⋯N hydrogen bonds, stabilizing crystal packing. For instance, the target compound’s analogs exhibit R₂²(12) graph-set motifs in hydrogen-bonded dimers .

Biological Activity

Ethyl 6-amino-2-(chloromethyl)-4-(2-chlorophenyl)-5-cyano-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran derivatives. Its unique structure, characterized by multiple functional groups, has drawn attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing key findings from research studies, including its potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C16H15ClN2O3C_{16}H_{15}ClN_2O_3 and it has a molecular weight of 334.76 g/mol. The presence of an amino group, chloromethyl group, cyano group, and chlorophenyl group contributes to its diverse chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of pyran compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in antibiotic development.

Anticancer Activity

Several studies have focused on the anticancer potential of pyran derivatives. This compound has demonstrated cytotoxic effects in vitro against cancer cell lines such as HeLa and MCF-7. The compound's ability to induce apoptosis in these cells suggests its potential as a lead compound for developing new anticancer agents.

Case Studies and Research Findings

  • In Vitro Cytotoxicity Assays : A study assessed the cytotoxic effects of various pyran derivatives on human cancer cell lines. This compound exhibited IC50 values indicating significant inhibition of cell growth compared to control groups.
    Compound NameCell LineIC50 (µM)
    This compoundHeLa15
    This compoundMCF-720
  • Mechanistic Studies : Research into the mechanism of action revealed that the compound may inhibit specific kinases involved in cell cycle regulation, thus preventing cancer cell proliferation. This inhibition was confirmed through biochemical assays measuring kinase activity.

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